(2S)-2-Hydroxy(1-~13~C)butanedioic acid

説明

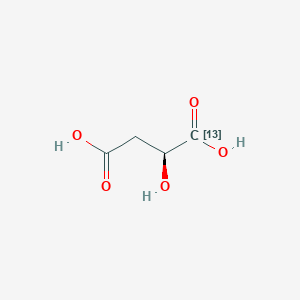

(2S)-2-Hydroxy(1-~13~C)butanedioic acid is a chiral, isotopically labeled derivative of succinic acid (butanedioic acid). Its structure features a hydroxyl group at the (2S)-position and a carbon-13 isotopic label at the first carbon (C1). The compound’s molecular formula is C₄H₆O₅, with the isotopic modification (¹³C) critical for applications in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracer studies. The stereochemistry at C2 (S-configuration) influences its biochemical interactions, particularly in enzymatic processes like the citric acid cycle, where analogous α-hydroxy diacids (e.g., malic acid) play key roles .

特性

CAS番号 |

180991-05-3 |

|---|---|

分子式 |

C4H6O5 |

分子量 |

135.08 g/mol |

IUPAC名 |

2-hydroxy(113C)butanedioic acid |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/i4+1 |

InChIキー |

BJEPYKJPYRNKOW-AZXPZELESA-N |

不純物 |

... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively. |

SMILES |

C(C(C(=O)O)O)C(=O)O |

異性体SMILES |

C(C([13C](=O)O)O)C(=O)O |

正規SMILES |

C(C(C(=O)O)O)C(=O)O |

沸点 |

Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/ |

Color/Form |

Colorless crystals White, crystalline triclinic crystals |

密度 |

1.601 g/ cu cm at 20 °C |

melting_point |

127-132 °C 130.97 °C /OECD Guideline 102 (Melting point / Melting Range)/ Crystals; MP: 101 °C /D(+)-Form/ |

物理的記述 |

Liquid; Dry Powder White or nearly white crystalline powder or granules Colorless solid; [Hawley] Nearly white or white crystalline powder or granules; [JECFA] |

関連するCAS |

78644-42-5 676-46-0 (di-hydrochloride salt) |

溶解性 |

In water, 55.8 g/100 g water at 20 °C In water, 592,000 mg/L at 25 °C Solubility in g/100 g solvent at 20 °C: methanol 82.70; diethyl ether 0.84; ethanol 45.53; acetone 17-75; dioxane 22.70 It is highly soluble in methanol, ethanol, acetone, ether, and other polar solvents |

蒸気圧 |

0.00000293 [mmHg] 3.28X10-8 mm Hg at 25 °C (extrapolated) |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The synthesis of (2S)-2-Hydroxy(1-~13~C)butanedioic acid can be achieved through the isotopic labeling of malic acid. One common method involves the use of carbon-13 labeled precursors in the synthesis of malic acid. For example, starting with carbon-13 labeled acetic acid, a series of chemical reactions including aldol condensation and subsequent oxidation can lead to the formation of the labeled malic acid.

Enzymatic Synthesis: Another approach involves the use of enzymes such as fumarase and malate dehydrogenase, which can catalyze the conversion of labeled fumaric acid to labeled malic acid under specific conditions.

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of microorganisms that can incorporate carbon-13 labeled substrates into malic acid. This method is advantageous due to its efficiency and the ability to produce large quantities of the labeled compound.

化学反応の分析

Types of Reactions:

Oxidation: (2S)-2-Hydroxy(1-~13~C)butanedioic acid can undergo oxidation reactions to form oxaloacetic acid. This reaction is typically catalyzed by enzymes such as malate dehydrogenase.

Reduction: The compound can be reduced to form (2S)-2-Hydroxybutanoic acid under specific conditions using reducing agents like sodium borohydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Enzymes like malate dehydrogenase, NAD+ as a cofactor.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: Oxaloacetic acid.

Reduction: (2S)-2-Hydroxybutanoic acid.

Substitution: Various substituted malic acid derivatives depending on the reagent used.

科学的研究の応用

Isotope Tracing

The incorporation of the stable isotope in (2S)-2-Hydroxy(1-~13~C)butanedioic acid allows researchers to trace metabolic pathways in organisms. This application is particularly valuable in understanding the metabolism of carbohydrates and organic acids in different biological systems.

- Case Study: Metabolic Flux Analysis

In a study conducted on yeast metabolism, researchers utilized -labeled malic acid to investigate the flux through the tricarboxylic acid (TCA) cycle. The results indicated that the labeled compound was efficiently converted into various metabolites, providing insights into the metabolic pathways utilized by yeast under anaerobic conditions .

Human Metabolism

Research has shown that this compound can also be used to study human metabolism, particularly in understanding how dietary components influence metabolic health.

- Case Study: Dietary Impact on Metabolism

A clinical trial involving healthy volunteers demonstrated how ingestion of -labeled malic acid affected metabolic markers. The study found significant changes in the levels of specific metabolites in blood samples, suggesting that malic acid influences energy metabolism and may have implications for dietary recommendations .

Flavor Enhancement

This compound is commonly used as a flavor enhancer in food products due to its naturally occurring presence in fruits. Its isotopic form can be used to trace flavor compounds during food processing.

- Case Study: Flavor Profile Analysis

In food chemistry research, -labeled malic acid was added to apple juice during processing. Subsequent analysis revealed how the compound contributed to the development of flavor compounds during fermentation, highlighting its role in enhancing sensory attributes .

Preservation Techniques

The compound has also been explored for its potential as a natural preservative due to its antibacterial properties.

- Research Findings: Antimicrobial Activity

Studies have indicated that malic acid exhibits antimicrobial activity against various pathogens. Research involving -labeled malic acid showed that its incorporation into food products could reduce microbial load and extend shelf life without compromising flavor .

Drug Development

The unique properties of this compound make it a candidate for drug formulation and development.

- Case Study: Formulation Studies

Research has investigated the use of -labeled malic acid as an excipient in drug formulations. The findings suggested improved solubility and bioavailability of certain drugs when combined with malic acid, indicating its potential utility in pharmaceutical applications .

Therapeutic Uses

There is ongoing research into the therapeutic benefits of malic acid, particularly concerning conditions such as fibromyalgia and chronic fatigue syndrome.

- Research Findings: Clinical Trials

Clinical trials have examined the effects of malic acid supplementation on patients with fibromyalgia, showing improvements in pain levels and overall quality of life. The use of -labeled compounds in these studies helps clarify the metabolic effects and mechanisms behind these therapeutic outcomes .

作用機序

Molecular Targets and Pathways: (2S)-2-Hydroxy(1-~13~C)butanedioic acid exerts its effects primarily through its role in the citric acid cycle. It is converted to oxaloacetic acid by the enzyme malate dehydrogenase, which is then used in the cycle to produce energy in the form of ATP. The labeled carbon-13 allows for the tracking of the compound through various metabolic pathways, providing insights into cellular respiration and energy production.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural analogs and their distinguishing features:

| Compound Name | Molecular Formula | Substituents/Features | Key Differences vs. Target Compound |

|---|---|---|---|

| (2S)-2-Hydroxy(1-~13~C)butanedioic acid | C₄H₆O₅ (¹³C at C1) | 2S-hydroxy, ¹³C label | Isotopic labeling enables metabolic tracing |

| Glutamylaspartic acid (dipeptide) | C₉H₁₄N₂O₇ | Glu-Asp backbone | Larger size; proteolytic breakdown product |

| Ureidosuccinic acid (Carbamoylaspartic acid) | C₅H₈N₂O₅ | Carbamoyl group at C2 | Involved in pyrimidine biosynthesis |

| (2S)-2-Phosphoryl-methylbutanedioic acid | C₇H₁₄NO₆P | Phosphoryl and aminoethyl groups | Phosphorylated structure; signaling roles |

| (2S)-3-Methyl-2-(isoindolyl)butanoic acid | C₁₃H₁₅NO₃ | Isoindolyl substituent | Pharmacological potential (e.g., enzyme inhibition) |

Key Comparisons

Ureidosuccinic Acid (Carbamoylaspartic Acid)

- Structure : Contains a carbamoyl (-NHCONH₂) group at C2 instead of a hydroxyl group .

- Function : Critical in the urea cycle and pyrimidine biosynthesis.

- Acidity : The carbamoyl group increases pKa compared to the hydroxyl group in the target compound, altering solubility and metal-chelation properties .

Glutamylaspartic Acid

- Structure : A dipeptide combining glutamic acid and aspartic acid via an amide bond .

- Role: Acts as a proteolytic metabolite in pulses and soybeans, unlike the target compound, which is a monomeric α-hydroxy acid .

Phosphorylated Analogs

- Example: (2S)-2-{[(S)-(1R)-1-aminoethylphosphoryl]methyl}butanedioic acid ().

- Features : The phosphoryl group introduces negative charge and hydrogen-bonding capacity, making it relevant in ATP-dependent pathways or kinase studies .

Isoindolyl Derivatives

- Example: (2S)-3-Methyl-2-(1-oxo-isoindol-2-yl)butanoic acid ().

Research Findings and Data

Crystallographic Insights

Such interactions likely influence the target compound’s solubility and reactivity.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (2S)-2-Hydroxy(1-~13~C)butanedioic acid with high isotopic purity?

- Methodological Answer : Synthesis typically involves enzymatic or chemical routes. Enzymatic methods using malate dehydrogenase with ¹³C-labeled precursors (e.g., ¹³C-pyruvate) ensure stereospecificity and minimize racemization . Chemical synthesis may employ asymmetric catalysis, such as chiral auxiliaries or organocatalysts, to achieve the (2S) configuration. Purification via reversed-phase HPLC or recrystallization in anhydrous solvents is critical to remove unlabeled impurities. Isotopic purity (>98%) should be verified using mass spectrometry .

Q. How should researchers characterize the isotopic enrichment and purity of this compound?

- Methodological Answer : Use ¹³C NMR (125 MHz or higher) to confirm labeling at the C1 position, with characteristic shifts between δ 170-180 ppm for the carboxylic carbons. High-resolution mass spectrometry (HRMS) quantifies isotopic enrichment, while HPLC-MS with a chiral column (e.g., Chirobiotic T) verifies enantiomeric excess (>99% for 2S configuration). Cross-reference with unlabeled malic acid controls to validate specificity .

Q. What storage conditions are recommended to prevent degradation or isotopic exchange in this compound?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, amber glass vials. Avoid exposure to strong acids/bases or oxidizing agents to prevent decarboxylation or racemization. Use desiccants (e.g., silica gel) to minimize hygroscopic degradation. Regularly monitor stability via NMR and HPLC every 6 months .

Advanced Research Questions

Q. What experimental considerations are critical when using this compound in metabolic flux analysis (MFA)?

- Methodological Answer :

- Isotopic Dilution : Pre-equilibrate cell cultures with unlabeled media before introducing the tracer to avoid dilution effects.

- Pathway Integration : Map ¹³C incorporation into TCA cycle intermediates (e.g., citrate, α-ketoglutarate) using GC-MS or LC-MS.

- Compartmentalization : Account for mitochondrial vs. cytosolic malate pools by fractionating cellular extracts .

- Validation : Compare flux results with parallel experiments using uniformly labeled ¹³C-glucose to identify pathway-specific discrepancies .

Q. How can researchers mitigate isotopic effects that may skew kinetic data in enzymatic assays?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Measure and for both ¹³C-labeled and unlabeled substrates to quantify KIE. Adjust kinetic models using the Swain-Schaad relationship.

- Control Experiments : Use unlabeled malic acid as an internal control in parallel assays.

- Computational Correction : Apply density functional theory (DFT) to predict isotopic effects on transition states .

Q. How should discrepancies in ¹³C NMR data be analyzed when using this compound in complex biological matrices?

- Methodological Answer :

- Spectral Deconvolution : Use software like MestReNova to separate overlapping peaks caused by matrix interference.

- Spike-In Controls : Add a known quantity of ¹³C-acetate as an internal reference to calibrate chemical shifts.

- Cross-Validation : Confirm NMR results with LC-MS/MS or isotope-ratio mass spectrometry (IRMS) .

Data Contradiction Analysis

Q. How to resolve conflicting results in isotopic tracer studies involving this compound?

- Methodological Answer :

- Source Verification : Ensure the labeled compound’s purity (>98%) and confirm the absence of ¹²C contaminants via HRMS.

- Matrix Effects : Test the tracer in simplified systems (e.g., purified enzymes) before scaling to cellular models.

- Reproducibility : Replicate experiments across multiple batches of the compound to rule out synthesis variability .

Research Design Considerations

Q. What are the best practices for integrating this compound into multi-omics studies?

- Methodological Answer :

- Multi-Omics Workflow : Combine ¹³C-MFA with transcriptomics/proteomics to correlate flux changes with enzyme expression.

- Data Integration : Use platforms like MetaboAnalyst to map isotopic enrichment data onto metabolic networks.

- Validation : Apply CRISPR-Cas9 knockout models (e.g., malate dehydrogenase) to confirm pathway dependencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。